Lipophilicity and Polarity Analysis
The predicted lipophilicity (LogP) of 5-(2,3-difluorophenyl)-3-fluorophenol is 3.48, which is identical to the calculated LogP for its regioisomers 5-(2,3-difluorophenyl)-2-fluorophenol (CAS 1261657-02-6) and 4-(2,3-difluorophenyl)-3-fluorophenol (CAS 1261464-13-4) . While this indicates a class-level similarity in lipophilicity, the Polar Surface Area (PSA) value of 20.23 Ų is also conserved across these isomers . This uniformity in calculated physicochemical descriptors across regioisomers underscores that selection must be driven by specific synthetic or application requirements rather than generic property profiles. No experimental data comparing actual partition coefficients or membrane permeability is currently available in the public domain for this specific compound.
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.48 |
| Comparator Or Baseline | 5-(2,3-difluorophenyl)-2-fluorophenol: 3.48; 4-(2,3-difluorophenyl)-3-fluorophenol: 3.48 |
| Quantified Difference | 0.00 (identical predicted values) |
| Conditions | Computational prediction using standardized algorithm (ChemSrc database) |
Why This Matters
The absence of a significant predicted LogP difference among regioisomers indicates that lipophilicity alone cannot guide procurement; other application-specific data are required for selection.
